molecular formula C18H28O2 B10831238 Utreloxastat CAS No. 1213269-96-5

Utreloxastat

Cat. No.: B10831238
CAS No.: 1213269-96-5
M. Wt: 276.4 g/mol
InChI Key: IJWAQTHZBDBIID-UHFFFAOYSA-N
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Preparation Methods

The preparation of Utreloxastat involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates, followed by their subsequent transformation into the final product. The specific details of the synthetic routes and industrial production methods are proprietary and have not been fully disclosed in the public domain .

Chemical Reactions Analysis

Utreloxastat undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Utreloxastat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Utreloxastat is unique in its mechanism of action as a 15-lipoxygenase inhibitor. Similar compounds include:

Compared to these compounds, this compound offers a novel approach by specifically targeting 15-lipoxygenase, making it a promising candidate for further development in the treatment of neurodegenerative diseases .

Properties

CAS No.

1213269-96-5

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H28O2/c1-5-6-7-8-9-10-11-12-16-15(4)17(19)13(2)14(3)18(16)20/h5-12H2,1-4H3

InChI Key

IJWAQTHZBDBIID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=O)C(=C(C1=O)C)C)C

Origin of Product

United States

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